Methyl 2-methoxy-6-methylisonicotinate
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Overview
Description
Methyl 2-methoxy-6-methylisonicotinate: is an organic compound with the molecular formula C9H11NO3. It is a derivative of isonicotinic acid and is characterized by the presence of a methoxy group and a methyl group on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-6-methylisonicotinate typically involves the esterification of 2-methoxy-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products:
Oxidation: Formation of 2-methoxy-6-methylisonicotinic acid.
Reduction: Formation of 2-methoxy-6-methylisonicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-6-methylisonicotinate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-methylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the methoxy group.
Methyl isonicotinate: Similar structure but lacks the methyl group on the pyridine ring.
Ethyl 2-methoxy-6-methylisonicotinate: Similar structure but with an ethyl ester instead of a methyl ester
Uniqueness: Methyl 2-methoxy-6-methylisonicotinate is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-methoxy-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-8(10-6)12-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHQVOZTYSPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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